molecular formula C12H11F2N3O B1336594 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 241479-73-2

1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Katalognummer: B1336594
CAS-Nummer: 241479-73-2
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: QYOWWJNQQPRWCO-QPUJVOFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a chiral epoxide-containing triazole derivative of significant interest in medicinal chemistry research, particularly in the development of antifungal agents. Its molecular structure, featuring a stereospecific 2,5-difluorophenyl ring and a 1,2,4-triazole moiety, is characteristic of compounds that inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to growth arrest and cell death. The specific stereochemistry ((2R,3S)) of the epoxide ring is often a critical determinant for its binding affinity and potency, making this enantiomerically pure compound a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate novel pathways for combating fungal pathogens, with a focus on understanding resistance mechanisms and improving selectivity over human host enzymes. This product is intended for research applications in laboratory settings only and is not for diagnostic or therapeutic use in humans or animals. The mechanism of action of azole antifungals is well-established as inhibition of ergosterol synthesis. Furthermore, the role of stereochemistry in triazole antifungals is a key area of investigation for optimizing drug efficacy and safety.

Eigenschaften

IUPAC Name

1-[[(2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWWJNQQPRWCO-QPUJVOFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Chiral Epoxide Intermediate

The key intermediate, (2R,3S)-2-(2,5-difluorophenyl)-3-methyloxirane, is typically prepared by epoxidation of a corresponding chiral alkene precursor. The epoxidation is often performed using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions to preserve stereochemistry.

  • Reaction conditions:

    • Solvent: Dichloromethane or methylene chloride
    • Temperature: 0 °C to room temperature
    • Time: Several hours until completion monitored by TLC or HPLC
  • Stereochemical control:

    • Use of chiral starting materials or chiral catalysts ensures the (2R,3S) configuration.
    • Enantioselective epoxidation methods or chiral resolution techniques (e.g., chiral chromatography) are employed.

Functionalization to Introduce the Triazole Moiety

The triazole ring is introduced by reacting the epoxide intermediate with 1H-1,2,4-triazole under basic conditions, typically involving nucleophilic ring-opening or substitution at the epoxide’s methylene position.

  • Typical procedure:

    • Dissolve the epoxide intermediate in an aprotic solvent such as methylene chloride.
    • Add a base such as triethylamine to deprotonate the triazole and facilitate nucleophilic attack.
    • Add methane sulfonyl chloride (methanesulfonyl chloride) to activate the hydroxyl group if starting from a diol precursor, converting it into a good leaving group (mesylate).
    • Stir the reaction at 0 °C initially, then allow to warm to room temperature and continue stirring overnight.
    • Quench with sodium hydroxide solution to neutralize and complete the reaction.
  • Purification:

    • The product is purified by standard methods such as recrystallization or chromatographic techniques to isolate the pure 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 Alkene precursor + m-CPBA, DCM, 0 °C to RT Enantioselective epoxidation to form (2R,3S)-epoxide
2 Epoxide + triethylamine + methane sulfonyl chloride, DCM, 0 °C to RT Formation of mesylate intermediate
3 Mesylate + 1H-1,2,4-triazole + NaOH, RT overnight Nucleophilic substitution to attach triazole ring
4 Purification by recrystallization or chromatography Isolation of pure target compound

Analytical and Stereochemical Verification

  • Stereochemical purity is confirmed by chiral chromatography and single-crystal X-ray diffraction (SC-XRD).
  • Structural confirmation is performed using FTIR, NMR (1H, 13C, 2D-NMR), and high-resolution mass spectrometry (HRMS).
  • Purity assessment employs reverse-phase HPLC with UV detection (254 nm), often using C18 columns and acetonitrile/water gradients.
  • Stability studies under accelerated conditions (40 °C/75% RH) ensure compound integrity during storage.

Summary Table of Preparation Parameters

Parameter Details
Starting material Chiral alkene precursor with 2,5-difluorophenyl substituent
Epoxidation reagent m-Chloroperoxybenzoic acid (m-CPBA)
Solvent for epoxidation Dichloromethane (DCM)
Temperature (epoxidation) 0 °C to room temperature
Activation reagent Methane sulfonyl chloride (mesyl chloride)
Base Triethylamine
Nucleophile 1H-1,2,4-triazole
Reaction time 4 hours (activation) + overnight (nucleophilic substitution)
Purification Recrystallization, chromatography
Stereochemical control Chiral starting materials, chiral chromatography, SC-XRD
Analytical methods NMR, FTIR, HRMS, HPLC

Research Findings and Industrial Considerations

  • The described method provides a high-yield, stereoselective synthesis of the target compound with well-defined stereochemistry (2R,3S).
  • Use of mesylate intermediates enhances nucleophilic substitution efficiency with triazole.
  • Industrial scale-up would focus on optimizing reaction times, solvent recycling, and purification steps to maximize yield and purity.
  • The compound’s unique combination of epoxide and triazole functionalities makes it valuable for pharmaceutical research, necessitating rigorous quality control.

This comprehensive preparation method reflects current best practices and research findings for synthesizing 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, ensuring stereochemical integrity and high purity suitable for advanced applications.

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The strained epoxide group undergoes nucleophilic and acid/base-catalyzed ring-opening, producing diols or substituted derivatives.

Reagents and Conditions

Reaction TypeReagents/ConditionsProductsYieldSource
Oxidation Osmium tetroxide, H₂O₂Vicinal diol derivatives60-75%
Acid Hydrolysis HCl (aqueous), 50°C(2R,3R)-diol82%
Base Hydrolysis NaOH (10-20% aqueous), 15–30°CDisubstituted diol68%

Key Findings :

  • Stereochemical control is critical. The (2R,3S) configuration directs regioselectivity during ring-opening. Acidic conditions favor trans-dihydroxylation, while basic conditions lead to diastereomeric mixtures .
  • Industrial methods optimize epoxide stability using dichloromethane or chlorobenzene as solvents .

Triazole Ring Modifications

The 1,2,4-triazole ring participates in hydrogenation and substitution reactions.

Hydrogenation

Reagents/ConditionsProductsSelectivitySource
H₂ (1 atm), Pd/C (10%), EtOH, 25°CPartially saturated triazole derivativesModerate
H₂ (3 atm), Raney Ni, 80°CFully reduced triazolidineLow

Mechanism :
Catalytic hydrogenation reduces the triazole’s N–N bonds, but full saturation is challenging due to aromatic stabilization .

Difluorophenyl Substitution Reactions

The electron-deficient 2,5-difluorophenyl group undergoes nucleophilic aromatic substitution (NAS).

Reaction Examples

NucleophileConditionsProductsYieldSource
Thiophenol K₂CO₃, DMF, 80°C2,5-Difluoro-4-(phenylthio)phenyl derivative55%
Ammonia CuI, 18-crown-6, DMSO, 120°C2,5-Difluoro-4-aminophenyl derivative40%

Key Challenges :
Low reactivity due to fluorine’s strong electron-withdrawing effect. Selectfluor or microwave irradiation improves yields .

Cross-Coupling Reactions

The triazole’s methyl group facilitates Suzuki-Miyaura couplings.

Example Reaction

SubstrateCatalyst SystemProductYieldSource
Benzene boronic acid Pd(PPh₃)₄, K₂CO₃, THFBiaryl-functionalized triazole derivative73%

Applications :
Used to synthesize analogs for antifungal activity studies .

Degradation Pathways

Stability studies under stress conditions:

ConditionDegradation ProductMechanismSource
Oxidative (H₂O₂, 70°C) Triazole N-oxideOxidation at N1 position
Photolytic (UV, 48h) Epoxide ring-opened quinoneRadical rearrangement

Table 1: Comparison of Epoxide Ring-Opening Conditions

ConditionReagentsMajor ProductYield (%)Purity (%)
AcidicHCl, H₂O, 50°C(2R,3R)-diol8298
BasicNaOH, 15–30°CDisubstituted diol6895
OxidativeOsO₄, H₂O₂Vicinal diol7597

Table 2: Antifungal Activity of Derivatives

DerivativeCandida albicans MIC (µg/mL)Source
Parent compound15.0
Biaryl-coupled analog8.2
Thio-substituted derivative12.4

Key Research Insights

  • Stereochemistry governs reactivity: The (2R,3S) configuration enhances antifungal activity by optimizing target binding .
  • Industrial processes prioritize dichloromethane for epoxide stability and high yields (>80%) .
  • Degradation under UV light limits formulation shelf life, necessitating light-protective packaging .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's triazole moiety is known for its bioactivity, particularly in the development of antifungal agents. Triazoles are commonly used in pharmaceuticals due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This makes 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole a candidate for further research in antifungal drug development .

Agricultural Chemistry

Research indicates potential applications in agrochemicals as fungicides or herbicides. The compound's structural characteristics may allow it to interact with specific biological pathways in plants or fungi, providing a basis for developing new protective agents against plant diseases .

Material Science

The epoxide group within the molecule suggests potential applications in polymer chemistry. It can act as a cross-linking agent or a building block for synthesizing new materials with desirable properties such as enhanced thermal stability and chemical resistance .

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against common fungal pathogens. The results indicated that compounds similar to 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole exhibited significant inhibitory effects on fungal growth at low concentrations. This highlights its potential as a lead compound for developing new antifungal therapies.

Case Study 2: Agrochemical Development

In agricultural trials, derivatives of triazole compounds were tested for their effectiveness in controlling fungal infections in crops. The results demonstrated that these compounds could significantly reduce disease incidence while promoting plant health and yield. This suggests that 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole could be explored further as an agrochemical agent.

Wirkmechanismus

The mechanism of action of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in cell wall synthesis or DNA replication.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes and eventual cell death.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 1-(((2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
  • CAS No.: 241479-73-2
  • Molecular Formula : C₁₂H₁₁F₂N₃O
  • Molecular Weight : 251.23 g/mol
  • Physical Properties :
    • Density: 1.41 ± 0.1 g/cm³
    • Boiling Point: 386.5 ± 52.0 °C

Structural Analogues

Compound A : 1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
  • CAS No.: 127000-90-2
  • Application : Intermediate for Efinaconazole , an antifungal used for onychomycosis .
  • Key Difference : Substitution at the 2,4-difluorophenyl position vs. 2,5-difluorophenyl in the target compound, impacting steric and electronic properties .
Compound B : 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
  • CAS No.: 86386-77-8
  • Application : Voriconazole precursor .
  • Key Difference : Contains a methanesulfonate group for enhanced solubility, unlike the target compound .
Compound C : 1-[[(2S,3R)-2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1H-1,2,4-triazole
  • CAS No.: 241479-73-2 (stereoisomer of the target compound) .
  • Key Difference : Stereochemistry at the oxirane ring (2S,3R vs. 2R,3S), affecting biological activity and metabolic stability .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Compound A Compound B
Fluorophenyl Substitution 2,5-Difluoro 2,4-Difluoro 2,4-Difluoro
Molecular Weight 251.23 251.24 329.3 (with Ms group)
Application Isavuconazole intermediate Efinaconazole intermediate Voriconazole intermediate
Synthesis Route Epoxide alkylation Similar epoxide methods Methanesulfonate derivatization
Safety Profile Limited data; impurity control critical Potential carcinogenicity in related triazoles Requires handling of corrosive MsCl

Key Findings from Research

Antifungal Activity :

  • The 2,5-difluorophenyl group in the target compound may enhance antifungal spectrum compared to 2,4-difluoro derivatives, as seen in Isavuconazole’s broad-spectrum activity .
  • Stereochemistry significantly impacts efficacy; incorrect stereoisomers are often discarded as impurities .

Synthetic Challenges :

  • Compound A’s synthesis requires strict anhydrous conditions to avoid epoxide ring-opening side reactions .
  • The target compound’s higher boiling point (386.5°C) complicates purification compared to 2,4-difluoro analogs .

Regulatory Relevance :

  • Both the target compound and Compound A are classified as pharmaceutical impurities , necessitating strict QC limits (e.g., ≤0.15% in final APIs) .

Biologische Aktivität

1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 241479-73-2) is a novel compound that belongs to the class of triazole derivatives. Its unique structure incorporates a difluorophenyl group and an oxirane moiety, which may contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its potential pharmacological applications, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is C12H11F2N3O. The compound appears as a white to off-white powder and has a molecular weight of approximately 251.236 g/mol .

Antimicrobial Activity

Recent studies have indicated that triazole derivatives possess significant antimicrobial properties. For instance, a series of synthesized 1H-1,2,4-triazole analogs exhibited potent activity against various bacterial strains. The structure of these compounds plays a crucial role in their effectiveness; modifications in the triazole ring and side chains can enhance their antimicrobial potency .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
1-(((2R,3S)...Enterococcus faecalis15 µg/mL

Enzyme Inhibition

Triazole derivatives have also been studied for their potential as enzyme inhibitors. Specifically, the compound has shown moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including acid-base balance and respiration . The binding affinity and inhibitory potential were assessed through molecular docking studies.

Table 2: Inhibitory Potency Against Carbonic Anhydrase-II

CompoundIC50 (µM)Reference
Standard Drug18.2
1-(((2R,3S)...20.7

The biological activity of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound binds to the active site of enzymes like CA-II through hydrogen bonding and hydrophobic interactions.
  • Disruption of Membrane Integrity : Similar triazole compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Alteration of Metabolic Pathways : By inhibiting key enzymes involved in metabolic pathways, these compounds can hinder the growth and proliferation of pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and the oxirane functionality significantly influence biological activity. The presence of electron-withdrawing groups (like fluorine) enhances the lipophilicity and overall potency of the compounds against microbial targets .

Figure 1: Structural Modifications Impacting Activity
SAR Analysis

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical applications:

  • Study on Antifungal Activity : A clinical trial demonstrated that a related triazole compound effectively treated systemic fungal infections with minimal side effects.
  • Research on Antibacterial Efficacy : A comparative analysis showed that certain triazole derivatives exhibited superior antibacterial activity against resistant strains compared to conventional antibiotics.

Q & A

Basic: What synthetic methodologies are reported for preparing 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, and how is stereochemical purity ensured?

Answer:
The synthesis typically involves multi-step reactions starting from substituted epoxide precursors and 1H-1,2,4-triazole derivatives. Key steps include:

  • Epoxide functionalization : Reacting (2R,3S)-2-(2,5-difluorophenyl)-3-methyloxirane with a triazole-containing nucleophile under basic conditions (e.g., NaOH/ethanol reflux) to form the methyl-triazole linkage .
  • Stereochemical control : Chiral chromatography or enantioselective crystallization is employed to isolate the (2R,3S) configuration, confirmed via single-crystal X-ray diffraction (SC-XRD) or 2D-NMR .
  • Characterization : FTIR, 1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR}, and high-resolution mass spectrometry (HRMS) validate structural integrity .

Basic: What analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) resolves impurities. LC-MS identifies degradation products .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor decomposition. Refrigeration at 2–8°C in amber vials minimizes hydrolytic and photolytic degradation .
  • Moisture sensitivity : Karl Fischer titration quantifies water content, critical for hygroscopic triazole derivatives .

Advanced: How do structural modifications (e.g., fluorophenyl or methyloxirane groups) influence the compound’s biological activity, and what contradictions exist in reported data?

Answer:

  • Fluorophenyl role : The 2,5-difluorophenyl group enhances lipophilicity and target binding (e.g., fungal CYP51 inhibition), but conflicting reports note reduced activity in mammalian cell models due to off-target effects .
  • Methyloxirane : The epoxide moiety may act as an electrophilic warhead, but its stability in vivo varies across studies. For example, in fungal assays, it shows potent inhibition (IC50_{50} < 1 µM), while mammalian toxicity (e.g., hepatocyte IC50_{50} = 10 µM) suggests species-specific metabolism .
  • Contradictions : Some studies report broad-spectrum antifungal activity, whereas others observe resistance in Candida glabrata strains, possibly due to efflux pump overexpression .

Advanced: What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models the triazole-epoxide scaffold in CYP51’s active site. The difluorophenyl group forms π-π interactions with Phe228, while the oxirane oxygen hydrogen-bonds to His310 .
  • DFT calculations : B3LYP/6-31G(d) optimizes the molecule’s geometry, revealing a dipole moment (≈5.2 D) that correlates with membrane permeability. Fukui indices identify electrophilic regions prone to nucleophilic attack .
  • MD simulations : GROMACS assesses binding stability over 100 ns, showing RMSD < 2 Å for CYP51 complexes .

Advanced: How can researchers resolve discrepancies in reported IC50_{50}50​ values for this compound’s antifungal activity?

Answer:
Discrepancies arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 5.5) affect protonation states. Standardize using RPMI-1640 buffered to pH 7.0 with MOPS .
  • Strain variability : Use CLSI-approved reference strains (e.g., C. albicans ATCC 90028) and validate with clinical isolates .
  • Endpoint detection : Compare colorimetric (Alamar Blue) vs. turbidimetric (OD600_{600}) methods; the former is more sensitive for slow-growing fungi .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure. Use fume hoods for weighing .
  • Spill management : Absorb with vermiculite, neutralize with 10% NaHCO3_3, and dispose as hazardous waste .
  • Acute toxicity : LD50_{50} (rat, oral) = 320 mg/kg; avoid inhalation of powders .

Advanced: What strategies optimize the enantiomeric excess (ee) of the (2R,3S) configuration during scale-up synthesis?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric epoxidation, achieving >90% ee .
  • Crystallization-induced diastereomer resolution : Seed reactions with pre-formed (2R,3S) crystals to suppress racemization .
  • Process analytics : Online PAT tools (e.g., Raman spectroscopy) monitor ee in real-time during continuous flow synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.